molecular formula C13H11FO2 B6373137 2-Fluoro-4-(2-hydroxymethylphenyl)phenol, 95% CAS No. 1261997-32-3

2-Fluoro-4-(2-hydroxymethylphenyl)phenol, 95%

Cat. No. B6373137
CAS RN: 1261997-32-3
M. Wt: 218.22 g/mol
InChI Key: YGNQIOWEXUJLSN-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-hydroxymethylphenyl)phenol (95%) is a phenolic compound that is widely used in the scientific research field. It is a highly versatile compound, with a variety of applications and potential uses.

Scientific Research Applications

2-Fluoro-4-(2-hydroxymethylphenyl)phenol (95%) has a variety of scientific research applications. It can be used in the synthesis of a number of compounds, including 2-fluoro-4-hydroxymethylphenol derivatives, which can be used as potential anti-inflammatory agents. It can also be used in the synthesis of a number of other compounds, including 2-fluoro-4-hydroxymethylphenol derivatives, which can be used as potential anti-cancer agents. Additionally, it can be used in the synthesis of a variety of other compounds, including 2-fluoro-4-hydroxymethylphenol derivatives, which can be used as potential anti-bacterial agents.

Mechanism of Action

2-Fluoro-4-(2-hydroxymethylphenyl)phenol (95%) is believed to act as an antioxidant and anti-inflammatory agent. It is believed to interact with a number of enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. It is also believed to interact with a number of other enzymes, including lipoxygenase (LOX), which is involved in the production of leukotrienes, which are pro-inflammatory mediators. Additionally, it is believed to interact with a number of other enzymes, including nitric oxide synthase (NOS), which is involved in the production of nitric oxide, which is an important mediator of inflammation.
Biochemical and Physiological Effects
2-Fluoro-4-(2-hydroxymethylphenyl)phenol (95%) is believed to have a number of biochemical and physiological effects. It is believed to have anti-inflammatory, anti-oxidant, and anti-bacterial effects. Additionally, it is believed to have anti-cancer and anti-allergy effects. It is also believed to have a number of other effects, including the modulation of the immune system, the regulation of cell death, and the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-(2-hydroxymethylphenyl)phenol (95%) has a number of advantages and limitations when used in lab experiments. One of the main advantages is that it is a relatively safe compound, with a low toxicity level. Additionally, it is relatively easy to synthesize and has a wide range of potential applications. However, it is important to note that the compound is unstable and may degrade over time. Additionally, it is important to note that the compound may interact with other compounds, and should be used with caution.

Future Directions

There are a number of potential future directions for 2-Fluoro-4-(2-hydroxymethylphenyl)phenol (95%). One potential direction is the development of new synthetic methods for the synthesis of the compound. Additionally, further research could be conducted to explore the potential therapeutic applications of the compound, such as its potential anti-cancer and anti-allergy effects. Furthermore, further research could be conducted to explore the potential biochemical and physiological effects of the compound. Finally, further research could be conducted to explore the potential interactions of the compound with other compounds, as well as the potential degradation of the compound over time.

Synthesis Methods

2-Fluoro-4-(2-hydroxymethylphenyl)phenol (95%) can be synthesized from the reaction of 2-fluoro-4-hydroxybenzaldehyde with 2-hydroxymethyl-4-fluorophenol in the presence of a base. The reaction is conducted in a sealed flask at a temperature of 100-120°C for 1-2 hours. The reaction mixture is then cooled and filtered, and the product is isolated and purified.

properties

IUPAC Name

2-fluoro-4-[2-(hydroxymethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-12-7-9(5-6-13(12)16)11-4-2-1-3-10(11)8-15/h1-7,15-16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNQIOWEXUJLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684137
Record name 3-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261997-32-3
Record name 3-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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